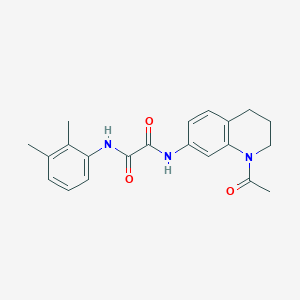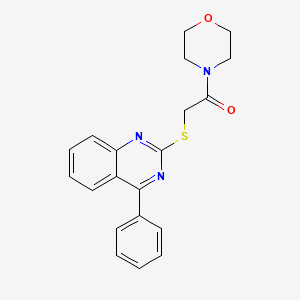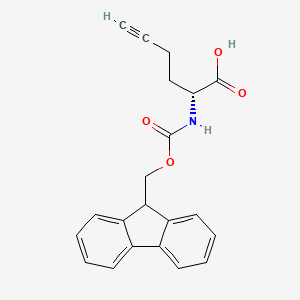
(2R)-2-(Fmoc-amino)-5-hexynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-(Fmoc-amino)-5-hexynoic acid” is a compound that involves the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is commonly used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Synthesis Analysis
The synthesis of Fmoc-amino acids involves a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic and present challenges due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .
Chemical Reactions Analysis
The Fmoc group is frequently used in peptide synthesis, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group reacts with primary and secondary amino acids to form stable UV-active and fluorescent derivatives .
Scientific Research Applications
Peptide Medicine Impurities
Peptide drugs, including those synthesized using solid-phase peptide synthesis (SPPS) techniques, have shown significant clinical and economic impact. The control over peptide-related impurities, such as those arising from Fmoc-deprotection (a step relevant to (2R)-2-(Fmoc-amino)-5-hexynoic acid) is crucial for the functionality and safety of peptide medicines. Inefficient Fmoc-deprotection can lead to racemization and peptide-protection adducts, highlighting the importance of careful synthesis and purification techniques in the development of peptide-based therapeutics (D'Hondt et al., 2014).
Biomass Conversion and Polymers
Research into the conversion of plant biomass into furan derivatives presents a sustainable approach to producing polymers, functional materials, and fuels. This area of study involves the transformation of hexose carbohydrates and lignocellulose into valuable chemicals, suggesting potential routes for the development of new materials from renewable resources (Chernyshev et al., 2017).
Spin Label Studies in Peptides
The application of spin labels, such as TOAC, in peptide studies for analyzing peptide dynamics and secondary structure highlights the role of synthetic amino acids in biochemical research. These studies provide insights into peptide-protein and peptide-membrane interactions, underscoring the utility of synthetic amino acids in understanding biological mechanisms and developing therapeutic agents (Schreier et al., 2012).
Tryptophan Metabolism and Brain Function
Investigations into tryptophan metabolism offer insights into its role in serotonin synthesis and the potential impact on neuropsychiatric disorders. This research underscores the importance of amino acid metabolism in understanding brain function and developing treatments for disorders related to serotonin imbalance (Diksic & Young, 2001).
Highly Branched Polymers
The development of highly branched polymers based on poly(amino acids) for biomedical applications demonstrates the potential of amino acid derivatives in creating novel materials for drug delivery and tissue engineering. This research highlights the versatility of amino acid-based polymers in medical and biotechnological applications (Thompson & Scholz, 2021).
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Mechanism of Action
Target of Action
The primary target of (2R)-2-(Fmoc-amino)-5-hexynoic acid It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features . This suggests that the compound could interact with various biological targets, depending on its specific structure and the environment.
Mode of Action
The mode of action of This compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This suggests that the compound could interact with its targets by integrating into biological structures and influencing their assembly and function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the compound’s potential for self-assembly, it could influence various biochemical pathways by altering the structure and function of biological assemblies .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s hydrophobicity and aromaticity, which promote self-assembly, could influence its bioavailability .
Result of Action
The molecular and cellular effects of This compound Given the compound’s potential for self-assembly, it could have various effects at the molecular and cellular levels, such as influencing the structure and function of biological assemblies .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the pH of the system can affect the type of gel formed by Fmoc amino acids . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
The Fmoc group in (2R)-2-(Fmoc-amino)-5-hexynoic acid plays a crucial role in peptide synthesis. It protects the alpha-amino group, ensuring that the desired peptide bonds form selectively and achieve high peptide yield and purity . The Fmoc group also enhances the solubility of amino acids in most organic solvents, making it a valuable tool for life science research .
Cellular Effects
This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features These properties can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during the synthesis process, preventing unwanted side reactions and polymerization . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial factors in its application. Fmoc amino acids are known for their stability at room temperature
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRBJULQYVYGV-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)

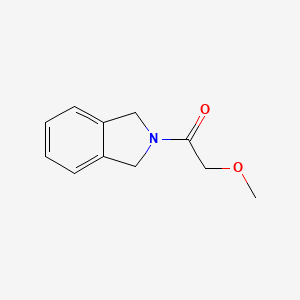
![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
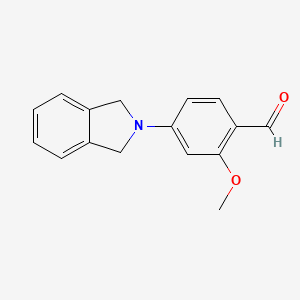

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)
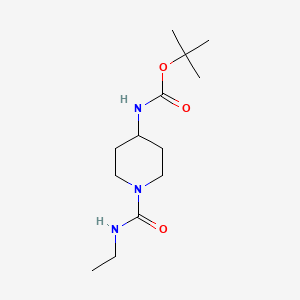
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

